(R)-2-(Thiophen-2-yl)propan-1-amine
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Overview
Description
This compound
It contains a thiophene ring attached to a propylamine side chain. The compound exists as a pair of enantiomers due to its chiral center.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the preparation of ®-2-(Thiophen-2-yl)propan-1-amine. One common method involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. For example:
Reductive Amination: The ketone is reacted with an amine (e.g., methylamine) in the presence of a reducing agent (e.g., sodium borohydride) and a chiral ligand (e.g., (R,R)-tartaric acid). This process yields the desired amine with high enantioselectivity.
Industrial Production: Industrial production methods typically involve large-scale reductive amination processes. These methods ensure efficient and cost-effective synthesis of ®-2-(Thiophen-2-yl)propan-1-amine.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ketone precursor yields the amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Reductive Amination: Sodium borohydride, chiral ligands (e.g., (R,R)-tartaric acid).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Substitution: Various nucleophiles (e.g., alkyl halides, acyl chlorides).
Major Products: The major product of the reductive amination process is ®-2-(Thiophen-2-yl)propan-1-amine itself.
Scientific Research Applications
Chemistry:
- Building block for the synthesis of chiral compounds.
- Ligand in asymmetric catalysis.
- Potential pharmaceutical agents due to their chiral nature.
- Investigation of biological activity and pharmacological effects.
- Used in the synthesis of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The exact mechanism of action for ®-2-(Thiophen-2-yl)propan-1-amine depends on its specific application. It may act as a ligand, receptor agonist, or enzyme inhibitor, affecting various cellular pathways.
Comparison with Similar Compounds
®-2-(Thiophen-2-yl)propan-1-amine shares similarities with other chiral amines, such as (S)-2-(Thiophen-2-yl)propan-1-amine and related analogs
Properties
Molecular Formula |
C7H11NS |
---|---|
Molecular Weight |
141.24 g/mol |
IUPAC Name |
(2R)-2-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C7H11NS/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,5,8H2,1H3/t6-/m1/s1 |
InChI Key |
FWRBHKLKOBUBEQ-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CN)C1=CC=CS1 |
Canonical SMILES |
CC(CN)C1=CC=CS1 |
Origin of Product |
United States |
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